molecular formula C15H10O2S B6378389 5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95% CAS No. 1261898-15-0

5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%

Cat. No. B6378389
CAS RN: 1261898-15-0
M. Wt: 254.31 g/mol
InChI Key: FCQGWJBUEJVPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%, is a chemical compound that has been studied in recent years for its scientific research applications. This compound has a number of interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%, is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which may explain its potential applications in drug development. It is also believed that the compound has antioxidant properties, which could be useful in the development of new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%, have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory and anti-tumor properties. It has also been suggested that the compound may be useful in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%, in laboratory experiments are that it is relatively inexpensive and easy to obtain. The compound is also relatively stable, making it suitable for use in long-term experiments. The main limitation of the compound is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on different organisms.

Future Directions

The potential future directions for research on 5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%, include further studies on its mechanism of action, its potential applications in drug development, and its potential therapeutic effects. Additionally, further research could be conducted on the compound’s potential antioxidant properties, its potential anti-inflammatory and anti-tumor effects, and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%, is a multi-step process that involves the reaction of benzoic acid, thiophene, and formaldehyde. The reaction begins with the formation of a benzoic acid-thiophene adduct, which is then reacted with formaldehyde to form the desired compound. The reaction is carried out in a solvent such as ethanol, and the product is purified by column chromatography.

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%, has been studied for its potential applications in scientific research. The compound has been found to be a promising candidate for the development of new drugs and has been used in the synthesis of various compounds. It has also been used as a reagent in organic synthesis and as a catalyst in various reactions.

properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2S/c16-9-12-6-5-11(7-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQGWJBUEJVPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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